5-Bromo-2-cyanobenzeneacetonitrile
Overview
Description
5-Bromo-2-cyanobenzeneacetonitrile: is an organic compound with the molecular formula C9H5BrN2 . It is a derivative of benzonitrile, featuring a bromine atom and a cyanomethyl group attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanobenzeneacetonitrile typically involves the bromination of 2-cyanobenzeneacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyanobenzeneacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Reduction: Formation of 5-bromo-2-cyanobenzeneacetamide.
Oxidation: Formation of 5-bromo-2-cyanobenzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyanobenzeneacetonitrile is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of potential drug candidates. It serves as a precursor for the synthesis of molecules with biological activity, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity makes it valuable in the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanobenzeneacetonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets. For example, derivatives of this compound may inhibit enzymes or bind to receptors, modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
- 2-Bromo-5-cyanobenzeneacetonitrile
- 4-Bromo-2-cyanobenzeneacetonitrile
- 3-Bromo-2-cyanobenzeneacetonitrile
Comparison: 5-Bromo-2-cyanobenzeneacetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it suitable for specific synthetic and research purposes .
Properties
IUPAC Name |
4-bromo-2-(cyanomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEYEDQUDZWJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581544 | |
Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925672-88-4 | |
Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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